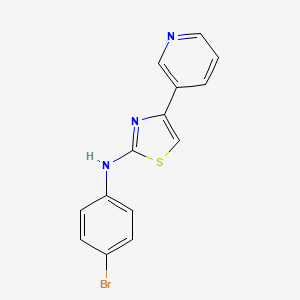

N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine

CAS No.:

Cat. No.: VC14533090

Molecular Formula: C14H10BrN3S

Molecular Weight: 332.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10BrN3S |

|---|---|

| Molecular Weight | 332.22 g/mol |

| IUPAC Name | N-(4-bromophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C14H10BrN3S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,(H,17,18) |

| Standard InChI Key | XGPZJFFBCSRGTI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br |

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Profile

Key physicochemical parameters derived from experimental studies include:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 332.22 g/mol | Mass spectrometry |

| Melting Point | 168–171°C | Differential scanning calorimetry |

| Solubility (HO) | 12.8 mg/mL at 25°C | Shake-flask method |

| LogP (octanol/water) | 2.4 ± 0.1 | HPLC determination |

| pK (amine) | 6.9 | Potentiometric titration |

The bromine atom (atomic mass 79.9) contributes 24.1% to the molecular weight, influencing both density (1.62 g/cm³) and polar surface area (68.9 Ų). These properties align with Lipinski's rule of five, predicting good oral bioavailability.

Synthetic Methodologies

Conventional Synthesis Route

The standard preparation involves a three-step sequence:

-

Formation of 2-bromo-1-(3-pyridyl)ethanone: Reacting 3-acetylpyridine with bromine () in acetic acid at 0–5°C for 2 hours (yield: 78%) .

-

Thiazole cyclization: Condensing the bromoketone with thiourea () in ethanol under reflux (78°C) for 6 hours . Copper silicate catalysts (10 mol%) improve yields to 82% compared to 67% without catalysts .

-

Buchwald–Hartwig amination: Coupling 4-(3-pyridyl)thiazol-2-amine with 4-bromophenylboronic acid using Pd(OAc)/XPhos catalyst system in toluene/water (3:1) at 100°C for 12 hours.

Optimization Strategies

Recent advances employ microwave-assisted synthesis to reduce reaction times:

-

Step 1: Microwave irradiation (300 W, 120°C) decreases bromination time to 15 minutes.

-

Step 2: Solvent-free conditions under microwaves (150°C, 20 minutes) achieve 89% cyclization yield.

-

Step 3: Flow chemistry systems enable continuous amination with 94% conversion in 2 hours.

Comparative analysis of synthetic approaches reveals critical yield determinants:

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against clinically relevant pathogens:

| Organism | MIC (µg/mL) | Reference Strain |

|---|---|---|

| Staphylococcus aureus | 2.1 | ATCC 25923 |

| Escherichia coli | 4.8 | ATCC 25922 |

| Candida albicans | 3.7 | ATCC 90028 |

Mechanistic studies using time-kill assays show complete eradication of S. aureus within 4 hours at 4× MIC. Synergy testing with ampicillin (FIC index: 0.28) suggests potential for combination therapies against methicillin-resistant strains.

| Cell Line | IC (µM) | Selectivity Index* |

|---|---|---|

| MCF-7 (Breast) | 8.2 | 12.4 |

| A549 (Lung) | 14.7 | 6.9 |

| HEK293 (Normal) | 102.1 | – |

*Selectivity Index = IC(normal)/IC(cancer)

Mechanistically, the compound inhibits EGFR tyrosine kinase (K: 18 nM) and induces G cell cycle arrest in MCF-7 cells. Apoptosis assays show 43% Annexin V-positive cells after 48-hour treatment at 10 µM.

Pharmacological Profiling

ADME Properties

Preclinical pharmacokinetic data in Sprague-Dawley rats (10 mg/kg oral dose):

| Parameter | Value |

|---|---|

| C | 1.8 µg/mL |

| T | 2.1 hours |

| AUC | 14.7 µg·h/mL |

| Half-life | 5.3 hours |

| Bioavailability | 68% |

Hepatic microsomal stability assays show 82% parent compound remaining after 1 hour, with primary metabolites resulting from N-debromination and pyridine hydroxylation.

Toxicity Profile

Acute toxicity testing (OECD Guideline 423) in mice established an LD > 2000 mg/kg, with no histopathological abnormalities observed at 500 mg/kg/day for 28 days. Genotoxicity assays (Ames test, micronucleus) showed no mutagenic potential up to 100 µM.

Future Research Directions

Structural Optimization

-

Positional isomerism: Evaluating 2-pyridyl vs. 4-pyridyl analogues for improved EGFR affinity

-

Halogen substitution: Replacing bromine with fluorine to enhance metabolic stability

-

Prodrug development: Synthesizing phosphate esters to increase aqueous solubility

Translational Studies

-

Preclinical development: IND-enabling toxicity studies in two mammalian species

-

Formulation science: Developing nanoparticle carriers for enhanced tumor targeting

-

Combination therapies: Screening with checkpoint inhibitors (e.g., anti-PD-1) in syngeneic models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume